molecular formula C25H18ClN3O2 B2507988 ethyl 1-(4-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate CAS No. 901265-12-1

ethyl 1-(4-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate

Cat. No.: B2507988
CAS No.: 901265-12-1
M. Wt: 427.89
InChI Key: XQTSELIBDYBNKU-UHFFFAOYSA-N
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Description

Ethyl 1-(4-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate is a complex organic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline moiety, with additional phenyl and chlorophenyl groups. The presence of these functional groups imparts significant chemical reactivity and potential biological activity, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by its fusion with a quinoline derivative. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Quinoline Formation: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Coupling Reactions: The pyrazole and quinoline intermediates are then coupled using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoline ring.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Quinoline N-oxides

    Reduction: Reduced quinoline derivatives

    Substitution: Amino or thio-substituted derivatives

Scientific Research Applications

Ethyl 1-(4-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of novel materials with unique chemical and physical properties.

Mechanism of Action

The mechanism of action of ethyl 1-(4-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Ethyl 1-(4-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate can be compared with other pyrazoloquinoline derivatives, such as:

  • Ethyl 1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate
  • Ethyl 1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate

These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different substituents can significantly alter their chemical reactivity and biological activity, highlighting the importance of structural modifications in drug design and development.

This compound stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential biological activities.

Properties

IUPAC Name

ethyl 1-(4-chlorophenyl)-3-phenylpyrazolo[4,3-c]quinoline-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN3O2/c1-2-31-25(30)17-8-13-22-20(14-17)24-21(15-27-22)23(16-6-4-3-5-7-16)28-29(24)19-11-9-18(26)10-12-19/h3-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTSELIBDYBNKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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